4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Description
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- (CAS: 26060-06-0, molecular formula: C₁₂H₇NO₂S, molecular weight: 229.25) is a heterocyclic compound featuring a benzoxazinone core substituted with a 2-thienylvinyl group at the 2-position. This compound belongs to the 4H-3,1-benzoxazin-4-one subclass, which is structurally distinct from other benzoxazinone derivatives due to the positioning of oxygen and nitrogen atoms in the fused ring system. It is commercially available as a biochemical reagent, with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQWSWJXUMRWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409317 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59850-88-3 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method. This involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction typically proceeds under mild conditions, resulting in high yields and simplified workup processes . Another method involves the reaction of anthranilic acid with benzoyl chloride in the presence of triethylamine, followed by cyclization using cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound is amenable to nucleophilic substitution reactions, particularly at the benzoxazinone ring and the thienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, dimethylformamide, acetic anhydride, and sulfuric acid . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones and quinazolinone derivatives, which have significant medicinal properties .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: Investigated for its potential as an anti-neoplastic agent and elastase inhibitor.
Industry: Utilized in the development of herbicides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituents at the 2-position. Key analogues include:
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance herbicidal potency. For example, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibits strong herbicidal activity (IC₅₀ ~2,4-D) due to nitro group electronegativity stabilizing reactive intermediates .
- Alkyl/Aryl Groups (e.g., hexadecyloxy): Improve lipophilicity for pharmaceutical applications. Cetilistat (2-hexadecyloxy derivative) inhibits gastrointestinal lipases for obesity treatment .
- Thienyl Groups: The 2-thienylvinyl group in the target compound may enhance π-conjugation and photostability, making it suitable for materials science or photodynamic therapy (inferred from UV-3638’s design ).
Spectroscopic Properties
- IR Spectroscopy: The carbonyl stretch (C=O) in 4H-3,1-benzoxazin-4-ones appears at ~1760–1770 cm⁻¹, with shifts depending on substituents (e.g., 1766 cm⁻¹ for nitro derivatives) .
- NMR Data: Protons adjacent to electron-withdrawing groups (e.g., 2-(4-chlorophenyl)) show downfield shifts in ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) .
Key Research Findings
Substituent-Driven Bioactivity: Halo and nitro groups at the 2-position significantly enhance herbicidal and enzyme-inhibitory properties, while alkyl chains improve pharmacokinetic profiles .
Green Synthesis Advancements: The one-pot iminium cation method reduces energy consumption and waste, aligning with green chemistry principles .
Structural Versatility: The benzoxazinone core supports diverse applications, from agrochemicals (flumioxazin analogues) to pharmaceuticals (Cetilistat) .
Biological Activity
The compound 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.
Chemical Structure and Properties
- Molecular Formula : C14H9NO3
- Molecular Weight : 239.226 Da
- CAS Number : 59850-88-3
The compound features a benzoxazinone core with a thienyl substitution, which is crucial for its biological activity. The structural uniqueness contributes to its interactions with biological targets.
The biological activity of 4H-3,1-Benzoxazin-4-one derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds have been identified as inhibitors of serine proteases, particularly human leukocyte elastase. The inhibition occurs through acylation at the active site serine residue, preventing enzyme-substrate interactions .
- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship studies have shown significant alterations in cell cycle distribution in P388 cells treated with related compounds .
- Anti-inflammatory Effects : The elastase inhibitory properties suggest potential applications in treating inflammatory conditions by mitigating tissue degradation caused by excessive elastase activity .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Elastase Inhibition :
-
Antimicrobial Activity :
- Benzoxazinone derivatives have been evaluated for their antimicrobial properties, showing efficacy against various fungal pathogens. For example, certain derivatives exhibited significant inhibition against Sclerotium rolfsii and Rhizoctonia solani, highlighting their potential in agricultural applications .
Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method involving iminium cation formation. This approach simplifies the synthesis process while maintaining high yields.
Industrial Relevance
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of anti-inflammatory and antineoplastic drugs.
- Agriculture : Formulation of herbicides and fungicides leveraging its antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
